molecular formula C8H12O2 B13463626 2-Oxaspiro[4.4]nonan-4-one

2-Oxaspiro[4.4]nonan-4-one

Cat. No.: B13463626
M. Wt: 140.18 g/mol
InChI Key: UBZMEGPVNFOFRW-UHFFFAOYSA-N
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Description

2-Oxaspiro[4.4]nonan-4-one is a spirocyclic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . Its structure features two rings connected at a central carbon atom, creating a rigid, three-dimensional framework that is highly valuable in medicinal chemistry and drug discovery . This spirocyclic scaffold serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize such constrained structures to explore novel chemical space and to confer conformational rigidity onto potential pharmacophores, which can enhance selectivity and binding affinity when developing new therapeutic agents . Similar spiro[4.4]nonane derivatives are of significant interest in organic synthesis and are frequently investigated for their potential biological activities . This product is intended for research purposes and is not for diagnostic or therapeutic use. Handle with appropriate care in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-oxaspiro[4.4]nonan-4-one

InChI

InChI=1S/C8H12O2/c9-7-5-10-6-8(7)3-1-2-4-8/h1-6H2

InChI Key

UBZMEGPVNFOFRW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)COCC2=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Oxaspiro 4.4 Nonan 4 One and Analogues

Strategies for Spirocenter Construction

The creation of the quaternary spirocarbon atom at the heart of 2-Oxaspiro[4.4]nonan-4-one is a formidable challenge in organic synthesis. Chemists have devised a multitude of strategies that can be broadly categorized into several key approaches, each with its unique advantages and applications.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents one of the most direct and widely employed methods for constructing the spirolactone framework. These reactions leverage the proximity of reactive functional groups within a single molecule to facilitate ring closure.

A prominent strategy involves the intramolecular trapping of radical intermediates. For instance, silver-promoted reactions can generate carbon-centered radicals that undergo intramolecular addition to a tethered alkene, followed by cyclization to form the spirocyclic system. nih.gov A plausible mechanism for such a transformation involves the oxidation of an active methylene (B1212753) compound to a radical, which then adds to an olefin. The subsequent intramolecular radical addition forms a cyclic radical, which, after further oxidation and a 5-exo-trig cyclization, yields the spirocyclic core before a final ring-opening to produce the desired product. nih.gov

Another powerful method is the Dieckmann cyclization, an intramolecular Claisen condensation of a diester. libretexts.org This base-catalyzed reaction is particularly effective for forming five- and six-membered rings. In the context of this compound synthesis, a suitably substituted 1,6-diester can undergo cyclization to form a five-membered cyclic β-keto ester, which is a key intermediate that can be further elaborated to the target spirolactone. libretexts.org

Oxidative cyclizations using hypervalent iodine reagents like Phenyliodine(III) diacetate (PIDA) also provide a route to spirolactones. For example, N-protected tyrosine can undergo PIDA-mediated spirocyclization to form a spirolactone, demonstrating the utility of dearomatization followed by nucleophilic attack by a carboxylic acid moiety. beilstein-journals.org This highlights the broader potential of intramolecular C-O bond formation through C-H functionalization, a field that offers atom-economical and efficient pathways to complex heterocyclic structures. rsc.org

Cascade and Tandem Reactions for Spirolactone Formation

Cascade and tandem reactions offer an elegant and efficient approach to building molecular complexity in a single synthetic operation. These processes involve a sequence of two or more bond-forming events that occur consecutively without the need to isolate intermediates, often leading to the rapid assembly of intricate structures like spirolactones from simple precursors.

Organocatalytic cascade reactions have emerged as a powerful tool for the enantioselective synthesis of chiral spirolactones. oaepublish.comoaepublish.com A common strategy involves a Michael addition of a nucleophile to an unsaturated carbonyl compound, which triggers a subsequent intramolecular cyclization or lactonization. For example, the reaction of 3-hydroxyoxindoles with olefinic azlactones can proceed via a Michael addition, followed by ring-opening and lactonization to furnish structurally diverse spirocyclic oxindole-lactones. oaepublish.com

Transition metal-catalyzed tandem reactions also feature prominently in spirolactone synthesis. A notable example is the tandem intramolecular Heck cyclization/carbonylation, which has been used to form spirolactone systems that are precursors to natural products. nih.gov In a different approach, a tandem decarboxylative cyclization/alkenylation sequence was developed for the synthesis of C19 oxygenated spiro-lactone ent-kauranoids, demonstrating the power of radical-based methods in complex synthesis. nih.gov

Strain-enabled radical spirocyclization cascades provide rapid access to spirocyclobutyl lactones. rsc.orgnih.gov These reactions utilize the ring strain of molecules like bicyclobutanes to drive a sequence of radical addition and cyclization events, often under mild, light-mediated conditions. rsc.orgrsc.org

Tandem/Cascade Strategy Key Reaction Steps Product Type Reference(s)
Organocatalytic SpirolactonizationMichael addition / Ring-opening / LactonizationChiral Spirooxindole-lactones oaepublish.com
Heck/CarbonylationIntramolecular Heck reaction / CarbonylationSpirolactone systems nih.gov
Decarboxylative CyclizationDecarboxylative radical cyclization / AlkenylationSpiro-lactone ent-kauranoids nih.gov
Strain-Enabled Radical CascadeRadical addition to bicyclobutane / 5-exo-trig cyclizationSpirocyclobutyl lactones rsc.orgnih.gov
Michael/Aldol/LactonizationMichael addition / Aldol reaction / γ-lactonizationOptically active spiro-lactones researchgate.net

Photochemical and Visible-Light-Mediated Spirocyclization

The use of light to initiate and control chemical reactions has opened up new avenues for the synthesis of complex molecules, including spirolactones. Photochemical and visible-light-mediated methods often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods.

Visible-light photoredox catalysis has been successfully applied to the synthesis of spirocycles. For instance, the intramolecular endo-addition of 2-alk-4-enyl-substituted 1,3-diketones can be promoted by an organic or organometallic photocatalyst upon irradiation with visible light, yielding spirocyclic products. researchgate.net Similarly, visible-light-promoted tandem radical addition/cyclization of alkenyl aldehydes provides an effective route to chroman-4-ones, a related heterocyclic scaffold. researchgate.net

A notable application is the visible-light-induced intermolecular dearomative cyclization of furans with alkynes and a bromo-dicarbonyl compound to synthesize 1-oxaspiro[4.4]nona-3,6-dien-2-one derivatives. chemrxiv.orgresearchgate.net This method utilizes a photocatalyst like fac-Ir(ppy)₃ to initiate a radical cascade that culminates in the formation of the spirolactone core, using water as the oxygen source for the lactone carbonyl. researchgate.net

Furthermore, simple blue light irradiation has been shown to be effective in catalyst-free, strain-enabled radical spirocyclization cascades, highlighting a green and straightforward approach to these structures. rsc.orgnih.govrsc.org

Ring Expansion and Rearrangement Strategies

Ring expansion and rearrangement reactions provide non-obvious and powerful strategies for constructing spirocyclic systems. These transformations often allow access to complex architectures from more readily available starting materials.

A classic example is the Claisen rearrangement. An O-allylation/Claisen rearrangement sequence performed on spirolactone systems has been utilized as a key step in the synthesis of natural products, effectively installing vicinal quaternary carbon centers. nih.gov

Acid- or bromonium ion-induced rearrangements are also effective. A general approach to 1-Oxaspiro[4.4]nonan-6-ones involves the rearrangement of a carbinol, which is formed from the addition of a lithiated dihydrofuran to cyclobutanone (B123998). acs.org This strategy rapidly assembles the core spirocyclic ketone framework.

The Wolff rearrangement is another key transformation. A Rh(II)-catalyzed Wolff rearrangement of a 3-diazochroman-4-one generates a ketene (B1206846) intermediate, which can then undergo a [2+2] cycloaddition with an alkene to form a 6-oxa-spiro[3.4]octan-1-one. wiley.com This spirocyclic cyclobutanone can be subsequently converted into a 1,7-dioxa-spiro[4.4]nonan-2-one, a related spirolactone, via a Baeyer-Villiger oxidation, which is itself a rearrangement reaction. wiley.com

Catalyst-Free Approaches in Spirocyclization

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it simplifies reaction procedures and reduces waste. Several catalyst-free approaches for the synthesis of spirocycles have been reported.

Thermal conditions can be sufficient to induce cascade reactions leading to spirocycles. A catalyst-free dearomative spirocyclization was achieved through the thermal reaction of 3-(2-isocyanoethyl)indoles with 1-sulfonyl-1,2,3-triazoles, yielding polycyclic spiroindolines in a single step. nih.govacs.org

Reagents can also play a dual role, obviating the need for a separate catalyst. For example, a catalyst-free gem-difluorination/spirocyclization of indole-2-carboxamides has been developed using Selectfluor. acs.org In this reaction, Selectfluor acts not only as the fluorinating agent but its byproduct also serves as the base to promote the subsequent spirocyclization. acs.org As mentioned previously, certain strain-enabled radical spirocyclizations can proceed under simple blue light irradiation without any catalyst. rsc.orgnih.gov

Enantioselective and Stereoselective Synthesis of this compound Derivatives

Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis, particularly for applications in medicinal chemistry. The development of enantioselective and stereoselective methods to access chiral, non-racemic this compound derivatives is therefore of high importance.

Organocatalysis has proven to be exceptionally powerful in this domain. Chiral amines, squaramides, and other small organic molecules can catalyze cascade reactions to produce spirolactones with high levels of enantioselectivity (ee) and diastereoselectivity (dr). oaepublish.com For instance, the squaramide-catalyzed cascade Mannich/cyclization reaction of isothiocyanato thiobutyrolactone with alkylidene pyrazolones affords bispirocyclic products with up to >20:1 dr and >99% ee. oaepublish.com

Biocatalysis offers another highly effective approach. The kinetic resolution of a racemic spiro[4.4]nonane-1,6-dione using baker's yeast is a key step in a practical asymmetric synthesis of this valuable chiral precursor. researchgate.net More advanced methods employ multi-enzyme systems. A one-pot cascade combining a chloroperoxidase, an oxidase, and an alcohol dehydrogenase was developed to convert hydroxy-functionalized furans into optically pure spirolactone building blocks, which were then used in the total synthesis of natural products like (+)-crassalactone D. acs.org

Metal-based catalytic systems are also widely used. The enantioselective synthesis of spiro[1-indanone-5,2'-γ-butyrolactones] has been achieved with excellent stereoselectivities (up to >20:1 dr, >99% ee) using a dinuclear zinc complex as the catalyst. researchgate.net Additionally, the resolution of racemic intermediates is a classic and effective strategy. Enantiomerically pure 1-Oxaspiro[4.4]nonan-6-ones have been obtained through resolution using chiral auxiliaries like sulfoximines or by forming diastereomeric mandelate (B1228975) acetals. acs.org

Method Catalyst/Reagent Key Feature Stereoselectivity Reference(s)
OrganocatalysisSquaramideCascade Mannich/cyclization>20:1 dr, >99% ee oaepublish.com
BiocatalysisBaker's YeastKinetic resolution>99% ee researchgate.net
Multi-enzyme CascadePeroxidase/Oxidase/ReductaseOne-pot conversionOptically pure products acs.org
Metal CatalysisDinuclear Zinc ComplexTandem Michael/transesterification>20:1 dr, >99% ee researchgate.net
Chemical ResolutionChiral MandelateFormation of separable diastereomersEnantiomerically pure acs.org
Stereoselective AlkylationLithium enolateDiastereofacial selectivityHigh diastereoselectivity researchgate.net

Chiral Catalyst-Mediated Approaches (e.g., Nickel-catalyzed α-Spirocyclization)

The enantioselective synthesis of spirocycles bearing a quaternary carbon center is a formidable challenge. acs.org Nickel-catalyzed reactions have emerged as a powerful tool for this purpose. A recently developed strategy involves the nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles, enabling the enantioselective synthesis of spirocycles with all-carbon quaternary centers. caltech.eduresearchgate.net This α-spirocyclization method efficiently creates 5-, 6-, and 7-membered rings. acs.orgcaltech.eduresearchgate.net

The reaction proceeds via an N-aryl imine intermediate, which is subsequently hydrolyzed during workup to yield the enantioenriched β-keto lactone products. acs.org Interestingly, the enantioselectivity of the reaction is influenced by the size of the ring being formed. acs.org For instance, the formation of 7-membered rings often shows the highest enantiomeric excess (ee), followed by 5-membered rings, with 6-membered rings showing moderate enantioselectivity. acs.orgresearchgate.net This suggests that the enantiodetermining steps may differ depending on the ring size. acs.org

A study on the α-spirocyclization of lactones demonstrated the effectiveness of various ligands in achieving high yields and enantioselectivity. For the formation of a 5-membered spirocycle, subjecting the substrate to optimized conditions with specific ligands resulted in good yields and enantiomeric excess. acs.org

Table 1: Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization for 5-Membered Ring Formation acs.org
LigandYield (%)Enantiomeric Excess (ee, %)
SL-M001-15478
SL-M009-18486

Biocatalytic Transformations for Chiral Spirolactones

Biocatalysis offers a sustainable and highly selective alternative to traditional synthetic methods. caltech.edu Enzymes, operating under mild conditions, can facilitate complex transformations with high efficiency and stereoselectivity. caltech.edumdpi.com

A notable biocatalytic approach involves a multi-enzymatic, one-pot cascade reaction to convert hydroxy-functionalized furans into optically pure spirolactone building blocks. acs.orgacs.org This system utilizes a chloroperoxidase (CPO) from Caldariomyces fumago, an oxidase for in-situ hydrogen peroxide generation, and an alcohol dehydrogenase. acs.org The CPO demonstrates oxygenase activity, initiating an Achmatowicz-type ring expansion of furyl alcohols. acs.org This enzymatic rearrangement proceeds rapidly, often achieving over 99% conversion in a short time. acs.org The resulting intermediate is then dehydrogenated by the alcohol dehydrogenase to yield the target spirolactone. acs.org This fully biocatalytic method has been successfully applied to the total synthesis of natural products like (+)-crassalactone D. acs.orgacs.org

Enzymatic methods for lactone synthesis also include the use of Baeyer–Villiger monooxygenases (BVMO) for oxidizing cyclic ketones and hydrolases or lipases for the kinetic resolution of racemic lactones. mdpi.com Transaminases have also been employed in one-pot, two-step processes to convert keto esters into chiral γ-lactams, which are structurally related to spirolactones, with high conversion and enantioselectivity (>99% ee). mdpi.com

Table 2: Substrate Scope for Triple-Enzymatic Spirolactonization of 3-Furylpropanols acs.org
SubstrateProductOverall Yield (%)Enantiomeric Excess (ee, %)
(S)-1a(S)-3a75>99
(S)-1b(S)-3b71>99
(S)-1c(S)-3c68>99
(S)-1d(S)-3d73>99

Diastereoselective Control in Spirocyclization Reactions

Achieving diastereoselective control is crucial when multiple stereocenters are formed during a reaction. In spirocyclization, this allows for the precise arrangement of substituents on the newly formed rings. Palladium-catalyzed Michael spirocyclization reactions have been shown to effectively construct vicinal quaternary and tertiary stereodiads with good diastereoselectivity and enantioselectivity. acs.org

One such reaction transformed racemic cinnamyl β-ketoesters into spirocycles containing a vicinal stereotriad, isolated as a single diastereomer. acs.org This demonstrates the potential of cascade transformations to generate multiple stereocenters with high control. acs.org Visible-light-induced photoredox catalysis has also been utilized for dearomative cyclization reactions to build spirocycles. acs.org For example, the reaction between alkynes and 2-bromo-2-(2-methoxybenzyl)malonate, catalyzed by fac-Ir(ppy)₃, yields a variety of spiro[4.5]deca-1,7,9-trien-6-ones in moderate to excellent yields. acs.org

Organocatalysis provides another powerful avenue for stereocontrolled spirocyclization. A highly enantioselective one-pot synthesis of spirolactones has been achieved through an organocatalyzed Michael addition/cyclization sequence. researchgate.net These reactions can yield products with excellent enantiomeric excess (up to 98% ee) and high chemical yields. researchgate.net

Optical Resolution Techniques for Enantiopure Access

When direct asymmetric synthesis is not feasible or provides insufficient enantiopurity, optical resolution of a racemic mixture is a common strategy. A general approach to obtaining enantiomerically pure spirocyclic compounds involves the chemical resolution of a key intermediate. acs.orglookchem.com

For the synthesis of 1-Oxaspiro[4.4]nonan-6-ones, a related class of compounds, resolution of the racemic ketone intermediates has been effectively achieved using sulfoximine (B86345) or mandelate acetal (B89532) technology. acs.orglookchem.com A convenient protocol mediated by a chiral sulfoxide (B87167) has been described for resolving heterocyclic spiro[4.4]nonanes, with the absolute configuration confirmed by crystallographic analysis. researchgate.net These methods provide access to enantiopure building blocks that can be converted into a range of spirocyclic products. acs.orgresearchgate.net

Synthesis from Diverse Precursors

The versatility of the spirolactone scaffold is matched by the diversity of starting materials from which it can be synthesized. This section explores the use of common cyclic ketones and furan-based precursors in the construction of the 2-oxaspiro[4.4]nonane framework.

Cyclopentanone (B42830) and Cyclohexanone (B45756) Derivatives as Starting Materials

Cyclic ketones are readily available and versatile starting materials for the synthesis of spiro compounds. The synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione, a related anhydride (B1165640), can be achieved through the cyclization of cyclohexanone with ethyl oxalate (B1200264) under basic conditions, followed by acidification. A similar strategy using cyclopentanone derivatives involves condensation, hydrolysis, and subsequent cyclization to form the spirocyclic core.

A general one-step method for preparing 1-(ω-hydroxyalkyl)cycloalkanols involves the reaction of lactones with butane-1,4-diyldimagnesium dibromide or pentane-1,5-diyldimagnesium dibromide in tetrahydrofuran (B95107). ysu.am These diols serve as precursors that can be transformed into spirolactones and spiroethers. ysu.am This annelation method is applicable to various lactone ring sizes and structures. ysu.am Furthermore, novel 1,4-dioxaspiro compounds have been synthesized from methyl 9,10-dihydroxyoctadecanoate with cyclopentanone and cyclohexanone using a sonochemical method with a montmorillonite (B579905) KSF catalyst. researchgate.net The reaction with cyclopentanone yielded methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate with a 50.51% yield. researchgate.net

Furan (B31954) and Dihydrofuran Precursors

Furan and its derivatives are valuable precursors for constructing the oxygen-containing ring of spirolactones. As mentioned in section 2.2.2, a fully biocatalytic rearrangement of hydroxy-functionalized furans provides an efficient route to optically pure spirolactones. acs.orgacs.org

A robust chemical method involves the addition of 2-lithio-4,5-dihydrofuran to a cyclic ketone, such as cyclobutanone. acs.orglookchem.com The resulting carbinol undergoes an acid- or bromonium ion-induced rearrangement to form the spirocyclic ketone framework. acs.orglookchem.comresearchgate.net This oxonium ion technology provides rapid access to the core structure, which can then be subjected to optical resolution to obtain enantiopure products. acs.orglookchem.com Visible-light-mediated synthesis offers another modern approach, where furan derivatives can be converted into spirodihydrofuranols or spirobutenolides using a photoredox catalyst. researchgate.net

Olefinic and Alkynyl Substrates

The construction of the this compound scaffold and its analogues from unsaturated precursors like olefins and alkynes represents a powerful strategy in modern organic synthesis. These methods often leverage transition metal catalysis or photochemistry to orchestrate complex bond-forming cascades, affording rapid access to the spirocyclic core.

One notable approach involves the intermolecular spirolactonization through an iodine/visible-light-mediated C–C/C–O bond formation. This reaction facilitates a carboesterification between cyclic β-keto esters and various olefins, directly yielding spirolactone derivatives in a single step. researchgate.net Mechanistic studies suggest that the visible-light-driven generation of iodine radicals from molecular iodine is a critical step in the catalytic cycle. researchgate.net

Another innovative method utilizes visible light to induce an intermolecular dearomative cyclization of furan derivatives with alkynes. acs.org For instance, the reaction between 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate and terminal alkynes, catalyzed by fac-Ir(ppy)₃, proceeds via a 5-exo-dig radical cyclization. This process affords substituted 1-oxaspiro[4.4]nona-3,6-dien-2-ones in moderate to excellent yields, using water as the oxygen source for the lactone carbonyl under mild conditions. acs.org

Gold catalysis has also proven effective, particularly in the ring expansion of 1-alkynylcyclobutanol derivatives. sci-hub.se In the presence of a gold catalyst, such as Au(JohnPhos)Cl, and a silver co-catalyst, these substrates undergo a smooth conversion. The reaction proceeds through a tandem hydration and α-ketol rearrangement, transforming the initial substrate into 1-oxaspiro[4.4]nonan-6-one analogues in good to excellent yields. sci-hub.se This methodology is tolerant of various substituents on both the cyclobutane (B1203170) ring and the alkyne moiety. sci-hub.se

Table 1: Synthesis of this compound Analogues from Olefinic and Alkynyl Substrates
Reaction TypeSubstratesCatalyst/ReagentsProduct TypeYieldReference
Visible-Light Dearomative Cyclization2-Bromo-2-((5-bromofuran-2-yl)methyl)malonate, Alkynesfac-Ir(ppy)₃, H₂O1-Oxaspiro[4.4]nona-3,6-dien-2-one19–91% acs.org
Gold-Catalyzed Ring Expansion1-Alkynylcyclobutanol derivativesAu(JohnPhos)Cl, AgSbF₆1-Oxaspiro[4.4]nonan-6-one analoguesGood to Excellent sci-hub.se
Iodine/Visible-Light CarboesterificationCyclic β-keto esters, OlefinsI₂, Visible LightSpirolactone derivativesNot specified researchgate.net

Carboxylic Acid and Anhydride Based Routes

Syntheses starting from carboxylic acids offer a direct route to the lactone functionality inherent in the this compound structure. These methods often involve intramolecular cyclization, where the carboxylic acid group acts as an internal nucleophile.

A continuous flow synthesis has been developed for producing hydroxy lactones from alkenoic acids. rsc.org This method employs an organoselenium-catalyzed cyclization. An alkenoic acid is mixed with phenylseleninic acid as the catalyst, hydrogen peroxide as the oxidant, and formic acid in a water/acetone solvent system. The mixture is then pumped through a heated reactor, leading to efficient conversion into the corresponding γ-lactones. For example, 2-allyl-2-methylcyclopentane-1-carboxylic acid can be transformed into its corresponding spirolactone under these conditions. rsc.org

Gold catalysis is also applicable to carboxylic acid substrates. The cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids using a gold(I) catalyst provides a highly efficient and mild pathway to 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. researchgate.net The reaction proceeds smoothly under gentle conditions, with the dicarboxylic acid undergoing a double 5-exo-dig cyclization to furnish the spirobislactone scaffold in quantitative yields. This demonstrates the power of gold to activate alkyne π-bonds toward nucleophilic attack by the carboxylic acid groups. researchgate.net

The foundational lactone, 1-oxaspiro[4.4]nonan-2-one (an isomer of the target compound), can be prepared from cyclopentanol, which itself can be derived from the reduction of a carboxylic acid. lookchem.com This lactone serves as a key intermediate that can be further functionalized. For example, it can be converted into 2-oxo-1-oxaspiro[4.4]nonane-3-carboxaldehyde via formylation with ethyl formate (B1220265) in the presence of a strong base like potassium methoxide. This subsequent functionalization highlights a route that builds complexity from a simple spirolactone derived from a carboxylic acid precursor. lookchem.com

Table 2: Synthesis of this compound Analogues from Carboxylic Acid Substrates
Reaction TypeSubstrateCatalyst/ReagentsProductYieldReference
Organoselenium-Catalyzed Flow CyclizationAlkenoic acids (e.g., 2-allyl-2-methylcyclopentane-1-carboxylic acid)Phenylseleninic acid, H₂O₂, HCO₂HHydroxy-γ-lactonesGood (e.g., 85% for 4-hydroxy-5-methyl-dihydrofuran-2(3H)-one) rsc.org
Gold(I)-Catalyzed Double Cyclization2,2-bis(3-arylprop-2-yn-1-yl)malonic acidJohnPhosAu(MeCN)SbF₆3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dioneQuantitative researchgate.net
Formylation of Spirolactone1-Oxaspiro[4.4]nonan-2-oneHCOOEt, MeOK2-Oxo-1-oxaspiro[4.4]nonane-3-carboxaldehyde51% lookchem.com

Compound List

Expand to see the list of compounds
Compound NameStructure
This compoundSpiro[4.4]nonan-4-one, 2-oxa-
1-Oxaspiro[4.4]nonan-6-oneSpiro[4.4]nonan-6-one, 1-oxa-
1-Oxaspiro[4.4]nona-3,6-dien-2-oneSpiro[4.4]nona-3,6-diene-2-one, 1-oxa-
1-Oxaspiro[4.4]nonan-2-oneSpiro[4.4]nonan-2-one, 1-oxa-
2,7-Dioxaspiro[4.4]nonane-1,6-dioneSpiro[4.4]nonane-1,6-dione, 2,7-dioxa-
1-AlkynylcyclobutanolCyclobutanol, 1-alkynyl-
2-Bromo-2-((5-bromofuran-2-yl)methyl)malonateMalonic acid, bromo((5-bromofuran-2-yl)methyl)-, diethyl ester
fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃)Iridium, tris(2-phenylpyridine-C2,N)-
(2-Biphenyl)di-tert-butylphosphinegold(I) acetonitrile (B52724) hexafluoroantimonate (JohnPhosAu(MeCN)SbF₆)Gold(1+), (acetonitrile)[(1,1'-biphenyl)-2-ylbis(1,1-dimethylethyl)phosphine]-, hexafluoroantimonate(1-)
Phenylseleninic acidBenzeneseleninic acid
Hydrogen peroxideH₂O₂
Formic acidHCOOH
2,2-bis(3-Arylprop-2-yn-1-yl)malonic acidMalonic acid, bis(3-aryl-2-propyn-1-yl)-
2-Oxo-1-oxaspiro[4.4]nonane-3-carboxaldehyde1-Oxaspiro[4.4]nonane-3-carboxaldehyde, 2-oxo-
Ethyl formateHCOOEt
Potassium methoxideKOMe

Elucidation of Reaction Mechanisms and Mechanistic Pathways in 2 Oxaspiro 4.4 Nonan 4 One Synthesis and Transformation

Mechanistic Investigations of Spirocyclization Reactions

The construction of the 2-Oxaspiro[4.4]nonan-4-one scaffold can be achieved through various mechanistic pathways, each offering unique advantages in terms of substrate scope and stereocontrol. These pathways often involve the formation of highly reactive intermediates that undergo sequential bond-forming events to yield the desired spirocyclic structure.

Radical cascade reactions have emerged as a powerful tool for the construction of complex molecular architectures from simple acyclic precursors. acs.org These reactions often proceed through a sequence of intramolecular events, allowing for the rapid assembly of polycyclic systems. In the context of spiro[4.4]nonane synthesis, visible-light-induced photoredox catalysis is a prominent strategy. nih.govacs.org

A general mechanism for a photoredox-catalyzed dearomative spirocyclization begins with the excitation of a photocatalyst, such as fac-Ir(ppy)₃, by visible light. chemrxiv.orgacs.org The excited photocatalyst can then engage in a single-electron transfer (SET) process. For instance, in the synthesis of the related 1-oxaspiro[4.4]nona-3,6-dien-2-one, the excited iridium(III) catalyst reduces a substrate like 2-bromo-1,3-dicarbonyl compound, generating an alkyl radical. chemrxiv.orgrsc.org This radical then adds to an alkyne, producing a vinyl radical intermediate. chemrxiv.org A subsequent thermodynamically favorable 5-exo-trig radical cyclization onto an appended furan (B31954) or thiophene (B33073) ring forms a key radical intermediate, which is then oxidized to a cation, leading to the final spiro product after reacting with water. chemrxiv.orgrsc.org

Another approach involves the direct oxidation of nucleophilic anions. The conjugate bases of 1,3-dicarbonyl compounds can be oxidized by a photocatalyst to generate a neutral radical species. nih.gov This radical undergoes a 5-exo-trig cyclization onto a tethered alkene to form a benzylic radical, which is then reduced by the catalyst to an anion, completing the catalytic cycle and forming the cyclopentane (B165970) ring of the spiro-system. nih.gov These radical pathways are characterized by their mild conditions and high atom economy. nih.gov

Radical Cascade Pathway Initiation Key Intermediates Cyclization Step Key Features
Photocatalytic Dearomative CyclizationVisible Light, Ir(III) photocatalystAlkyl radical, Vinyl radical5-exo-trigMild conditions, oxidant-free, step-economical. acs.org
Anion Oxidation CascadeVisible Light, Ir(III) photocatalyst, Base1,3-dicarbonyl radical, Benzylic radical5-exo-trigRedox-neutral, high atom economy, absence of stoichiometric byproducts. nih.gov
Radical Translocation CyclizationRadical initiator (e.g., AIBN)N-centered radical, Aryl radical5-endo-trigUseful for synthesizing aza/oxaspiro-γ-lactams. researchgate.net

The insertion of a metal-stabilized carbene into a C-H bond is a highly effective method for forming C-C bonds, particularly in the synthesis of cyclic systems. rsc.org Rhodium(II) catalysts are exceptionally versatile for this transformation, proceeding via a rhodium carbene complex. rsc.org The catalytic cycle typically involves three steps:

Carbene Formation: The rhodium(II) catalyst complexes with a diazo compound precursor, leading to the extrusion of nitrogen gas and the formation of an intermediate rhodium carbene. rsc.org

C-H Insertion: The rhodium carbene then reacts with a C-H bond, typically through a concerted, three-centered transition state. rsc.org This step results in the formation of a new C-C bond.

Catalyst Regeneration: The product is released, and the rhodium(II) catalyst is regenerated to participate in the next catalytic cycle.

This methodology has been applied to the synthesis of various lactones, including those with spirocyclic scaffolds, by performing the C-H insertion intramolecularly. nsf.gov The selectivity of the insertion (i.e., which C-H bond reacts) is governed by a combination of steric and electronic factors, including the nature of the rhodium catalyst's ligands and the substituents on the carbene. rsc.orgprinceton.edu For example, in reactions with tetrahydrofuran (B95107), manipulating the rhodium(II) catalyst type and its loading can switch the chemoselectivity between C-H insertion and the formation of a spirocyclic product via an oxonium ylide rearrangement. mdpi.com Engineered enzymes, termed 'carbene transferases', have also been developed to catalyze intramolecular carbene C-H insertions, enabling the synthesis of diverse lactone structures, including spiro, fused, and bridged rings. nsf.gov

Catalyst Precursor Key Intermediate Product Type Selectivity Control
Rh₂(OAc)₄DiazoacetateRh(II)-carbeneγ-LactoneLigand choice, catalyst loading. rsc.orgmdpi.com
Rh₂(esp)₂Diazo succinimideRh(II)-carbeneSpirocycle vs. C-H insertion productCatalyst loading determines product ratio. mdpi.com
Engineered P411 EnzymeDiazo compoundHeme-carbeneγ, δ, or ε-LactonesProtein engineering (directed evolution). nsf.gov
Chiral Rh(II) Carboxylates1-Sulfonyl-1,2,3-triazoleAzavinyl carbeneβ-Chiral sulfonamidesChiral ligands on the catalyst. organic-chemistry.org

Oxonium ions are key intermediates in various acid-catalyzed rearrangements that can lead to the formation of oxaspirocycles. A common strategy involves the generation of an oxonium ion from a suitable precursor, which then triggers a cyclization or rearrangement cascade. nih.govrsc.org

One such pathway begins with a radical-polar crossover reaction. For instance, an O-centered radical can undergo a 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical. nih.gov This radical can exist in equilibrium with a contact ion pair, which reveals an oxonium ion and a pendant nucleophile (e.g., an alcohol). This nucleophile can then readily attack the electrophilic carbon adjacent to the oxonium ion, leading to the stereoselective formation of a spiroketal scaffold. nih.gov

In another approach, acid-catalyzed rearrangement of spiroketal enol ethers provides a direct route to related cyclopentenone-derived oxabicyclic systems. rsc.org The proposed mechanism involves the protonation of the enol ether, which initiates a cascade of bond migrations, ultimately leading to the rearranged spirocyclic product. The stability of spiroketals is often governed by stereoelectronic factors, particularly the anomeric effect, where lone pairs on the ring oxygens align antiperiplanar to the other C-O bond, stabilizing the structure. chemtube3d.com Gold catalysts can also be employed to activate oxygen atoms, forming oxonium intermediates that rearrange to form complex heterocyclic systems. beilstein-journals.org

The formation of the lactone portion of this compound often relies on the chemistry of enolates. masterorganicchemistry.com Enolates are powerful carbon nucleophiles formed by the deprotonation of the α-carbon of a carbonyl compound. masterorganicchemistry.com A key transformation is the intramolecular Claisen condensation or a related acylation reaction.

The general mechanism involves several steps:

Enolate Formation: A base removes a proton from the α-carbon of a suitable precursor, such as a cyclopentanone (B42830) derivative bearing an ester group on a side chain. The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen. masterorganicchemistry.com

Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks an electrophilic carbonyl group. In an intramolecular acylation, this would be the ester carbonyl within the same molecule. This addition forms a tetrahedral intermediate. researchgate.net

Lactone Formation: The tetrahedral intermediate collapses, expelling the leaving group (e.g., an alkoxide from the ester) to form the new carbonyl group of the lactone ring, thus completing the spirocyclization.

Theoretical studies, such as DFT investigations on the acylation of a racemic spiro-γ-lactone enolate, have shown that the reaction proceeds through a chelation process mediated by the counterion (e.g., Li⁺). researchgate.net The presence of additional cations can stabilize the tetrahedral intermediate, influencing the stereochemical outcome of the reaction. researchgate.net The regioselectivity of enolate formation (in cases of unsymmetrical ketones) can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control). masterorganicchemistry.com

Intramolecular haloetherification or halolactonization is a powerful method for constructing oxygen-containing heterocycles, including spiro-lactones. This reaction involves the electrophilic addition of a halogen source to an alkene, followed by the intramolecular trapping of the resulting halonium ion intermediate by a tethered oxygen nucleophile (an alcohol or carboxylate).

A well-established approach is the bromolactonization of α-allyl carboxylic acids. nii.ac.jp The mechanism, often promoted by a catalyst, can be described as follows:

Halonium Ion Formation: An electrophilic bromine source (e.g., N-Bromosuccinimide, NBS) reacts with the alkene double bond to form a cyclic bromonium ion intermediate. nii.ac.jp

Intramolecular Attack: The tethered carboxylic acid, often activated by a base or a catalyst, acts as a nucleophile. It attacks one of the carbons of the bromonium ion in an anti-fashion, leading to the simultaneous formation of the lactone ring and a new C-Br bond. This cyclization typically follows Baldwin's rules, with 5-exo-tet cyclization being favored.

Stereocontrol: When a chiral catalyst is used, such as a BINOL-derived chiral bifunctional sulfide, it can create a chiral environment around the reactive species. nii.ac.jp The catalyst can activate both the alkene (via a bromosulfonium intermediate) and the carboxylic acid (via hydrogen bonding), leading to a highly organized transition state and enabling high enantioselectivity. nii.ac.jp

This strategy is effective for creating γ-chiral α-spiro-γ-lactones, where the resulting bromomethyl group can be further functionalized. nii.ac.jp Similar strategies have been developed using various halogen sources (I, Br, Cl) and metal catalysts to achieve asymmetric intra- and intermolecular haloetherifications. connectjournals.comresearchgate.net

Role of Catalysis in Mechanistic Control and Selectivity

Catalysis is fundamental to the synthesis of this compound and related structures, providing critical control over reaction pathways, efficiency, and stereoselectivity. Different types of catalysts can favor specific mechanisms or influence key steps within a reaction cascade.

Transition Metal Catalysis:

Rhodium(II) catalysts are paramount in carbene chemistry. The choice of dirhodium paddlewheel catalyst, distinguished by its bridging ligands, can profoundly influence selectivity. rsc.org For example, more electrophilic rhodium carbenes tend to favor C-H insertion, and chiral ligands like those in Rh₂(S-DOSP)₄ can induce high levels of enantioselectivity. princeton.edu Furthermore, catalyst loading has been shown to be a critical parameter; in certain systems, low catalyst concentrations favor spirocyclization via an oxonium ylide, while high concentrations favor direct C-H insertion. mdpi.com

Gold(I) catalysts are highly effective in activating alkynes and allenes toward nucleophilic attack. beilstein-journals.org In the synthesis of spirocycles, a cationic gold(I) complex can coordinate to an alkene, facilitating an exo-trig addition of an enol, which ultimately leads to the spirocyclic product after acid cleavage. thieme-connect.com

Iridium(III) photocatalysts are central to radical cascade reactions initiated by visible light. They mediate the single-electron transfer steps that generate the initial radical species, enabling complex dearomative spirocyclizations under exceptionally mild conditions. acs.orgrsc.org

Organocatalysis:

Chiral bifunctional catalysts , such as amino-thioureas or BINOL-derived sulfides, play a crucial role in asymmetric haloetherification and halolactonization reactions. nii.ac.jpconnectjournals.com These catalysts utilize non-covalent interactions, like hydrogen bonding, to organize both the electrophile and the nucleophile in a chiral pocket, thereby directing the stereochemical outcome of the cyclization.

Biocatalysis:

Engineered enzymes , such as evolved cytochrome P450 variants, offer a unique platform for selective synthesis. nsf.gov Through directed evolution, these "carbene transferases" can be tailored to catalyze intramolecular C-H insertions with high activity and enantioselectivity, even overcoming the thermodynamic barriers to form larger lactone rings. nsf.gov

Metal-Catalyzed Reaction Pathways (e.g., Gold(I), Nickel, Palladium, Copper, Iridium)

Transition metal catalysis offers powerful and versatile methods for the construction of spiroketals, including the this compound core. These catalysts activate substrates in unique ways, enabling cyclization cascades that are often highly efficient and selective.

Gold(I) Catalysis: Gold(I) catalysts are particularly effective in activating alkyne functionalities, making them well-suited for the cycloisomerization of alkynediols to form spiroketals. acs.orgresearchgate.net A common mechanistic proposal involves the gold-catalyzed 5-endo-dig cyclization of a homopropargyl alcohol to form a dihydrofuran intermediate. acs.org This is followed by a series of condensation pathways, potentially involving protonation of the enol ether and opening of an acetal (B89532), to yield the final spiroketal. acs.org In some cases, a synergistic effect between a gold(I) catalyst and a Lewis acid like Sc(OTf)₃ can lead to an ultrafast synthesis of spiroketals through a [4+2] cycloaddition between a gold-generated enol ether and a Sc(III)-catalyzed o-quinone methide intermediate. acs.org

A proposed mechanism for the gold-catalyzed cycloisomerization of an alkyne-diol is depicted below:

Path a: Initial gold-catalyzed 5-endo-dig cyclization to a dihydrofuran intermediate.

Path b: Subsequent condensation pathways leading to the spiroketal. acs.org

Nickel Catalysis: Nickel-catalyzed reactions have been employed for the stereocontrolled synthesis of spiroketals. One approach involves a tandem cyclization-coupling of ω-bromo ketals and aryl iodides. researchgate.net A nickel-catalyzed reductive cross-coupling/spiroketalization strategy has also been utilized to construct the spiroketal core of complex natural products. acs.org The mechanism for nickel-catalyzed alkene difunctionalization can proceed through either a classic two-electron pathway or a radical mechanism, depending on the nature of the electrophiles involved. nih.gov Radical intermediates are often formed when C(sp³) electrophiles are used. nih.gov

Palladium Catalysis: Palladium(II) catalysts are effective in the spiroketalization of ketoallylic diols. researchgate.net These dehydrative cyclization reactions proceed under mild conditions, with the stereochemical information from a nucleophile being transferred to set the stereochemistry at both the anomeric carbon and a newly formed allylic stereocenter. researchgate.net The mechanism of palladium-catalyzed spirocyclization of acrylamides is thought to proceed via oxidative addition, intramolecular carbopalladation, C-H bond activation, and a migratory insertion sequence. mdpi.com Spiroketal-based diphosphine ligands have been shown to be exceptionally efficient in palladium-catalyzed asymmetric allylic amination, with a proposed bifunctional role for the ligand where one phosphorus atom acts as a Lewis base and the other coordinates to the palladium atom. researchgate.netrsc.org

Copper Catalysis: Copper catalysts can be used in the [3+2] annulation reaction of exocyclic enol ethers with 1,4-benzoquinone (B44022) esters to provide access to spiroketals under mild conditions. researchgate.netresearcher.life A proposed mechanism involves the copper-catalyzed hydroamination and Friedel-Crafts alkylation in a tandem reaction of indolyl homopropargyl amides. researchgate.net

Iridium Catalysis: Iridium catalysts have been utilized in asymmetric cascade reactions to produce spiroketals with high enantioselectivity. researcher.lifersc.orgresearchgate.netdokumen.pub A common strategy involves the iridium-catalyzed asymmetric allylation of a suitable precursor, followed by a spiroketalization step. researcher.liferesearchgate.netdokumen.pub In some cases, a dual catalytic system of gold and iridium is employed, where a gold-catalyzed cycloisomerization is followed by an iridium-catalyzed sequential allylation and spiroketalization. rsc.org The mechanism often involves the formation of a π-allyl-iridium amphiphilic species. rsc.org

Table 1: Overview of Metal-Catalyzed Reactions for Spiroketal Synthesis

Metal Catalyst Precursor Type Key Mechanistic Steps Ref.
Gold(I) Alkyne-diol 5-endo-dig cycloisomerization, condensation acs.org
Gold(I)/Sc(III) Alkynyl alcohol & quinone monoimine [4+2] cycloaddition of in situ generated enol ether and o-quinone methide acs.org
Nickel ω-Bromo ketal & aryl iodide Tandem cyclization-coupling researchgate.net
Nickel Alkene & electrophile Reductive cross-coupling/spiroketalization acs.orgnih.gov
Palladium(II) Ketoallylic diol Dehydrative cyclization researchgate.net
Palladium Acrylamide Oxidative addition, carbopalladation, C-H activation, migratory insertion mdpi.com
Copper(I) Exocyclic enol ether & 1,4-benzoquinone ester [3+2] annulation researchgate.netresearcher.life
Iridium(I) 2-(1-hydroxyallyl)phenol & 5-methyleneoxazoline Asymmetric cascade allylation/spiroketalization researcher.liferesearchgate.netdokumen.pub
Gold/Iridium 2-(1-hydroxyallyl)phenol & alkynol Cycloisomerization and sequential allylation/spiroketalization rsc.org

Organocatalytic and Biocatalytic Mechanistic Insights

Organocatalysis: Organocatalysis provides a powerful metal-free alternative for the enantioselective synthesis of spiroketals. Chiral primary amines, derived from cinchona alkaloids, can catalyze the Michael reaction of dioxindoles with ortho-hydroxy-benzylidene acetones, followed by trifluoroacetic acid-mediated ketal formation to yield bridged O,O-ketals with a spirooxindole motif. researchgate.net Chiral phosphoric acids have been shown to be effective catalysts for stereoselective spiroketalization. umich.edu A proposed mechanism involves the activation of the substrates by the Brønsted acid catalyst. umich.edu Thiourea-based organocatalysts can facilitate halocyclization and spiroketalization through a dynamic-kinetic resolution mechanism. springernature.com In these reactions, the sulfur atom of the electron-rich thiourea (B124793) is proposed to act as a Lewis base to coordinate with the halogen source. springernature.com

Biocatalysis: The enzymatic synthesis of spiroketals offers a green and highly selective approach. The formation of di-D-fructose dianhydrides (DFAs), which contain a spiroketal core, can be achieved through the thermal or protonic activation of fructose (B13574) or fructose-containing saccharides. mdpi.com The mechanism involves the generation of a fructosyloxacarbenium cation, which then undergoes in situ glycosylation with another fructose unit to form a transient ketodisaccharide. This intermediate then undergoes intramolecular spiroketalization. mdpi.com The distribution of isomers is a result of a balance between the rates of formation and disappearance under either kinetic or thermodynamic control. mdpi.com

Table 2: Organocatalytic and Biocatalytic Approaches to Spiroketal Synthesis

Catalyst Type Precursor Type Key Mechanistic Steps Ref.
Chiral Primary Amine Dioxindole & ortho-hydroxy-benzylidene acetone Michael reaction, ketal formation researchgate.net
Chiral Phosphoric Acid Not specified Stereoselective spiroketalization umich.edu
Chiral Thiourea Olefinic keto-acid Halocyclization, spiroketalization via dynamic-kinetic resolution springernature.com
Thermal/Protonic (Biomimetic) Fructose/Fructose-containing saccharides Generation of oxacarbenium ion, glycosylation, intramolecular spiroketalization mdpi.com

Stereochemical Outcomes and Transition State Analysis

The stereochemistry of the this compound core is a critical aspect of its synthesis, and controlling it is a major focus of modern synthetic methods. The stereochemical outcome is often determined by the transition state of the key cyclization step.

In metal-catalyzed reactions, the choice of catalyst and ligands plays a crucial role in determining the stereoselectivity. For instance, in iridium-catalyzed asymmetric cascade reactions, chiral ligands such as the Carreira ligand are used to achieve high enantiomeric excess. researcher.liferesearchgate.netdokumen.pub The proposed transition state involves the formation of a chiral Ir(I) complex that directs the approach of the reacting partners. researcher.liferesearchgate.netdokumen.pub In palladium-catalyzed spiroketalization, the stereochemical information embedded in the starting material can be effectively transmitted to the product. researchgate.net

Transition state models have been developed to explain the observed stereochemical preferences. For example, in the Ti(Oi-Pr)₄-mediated kinetic spirocyclization of glycal epoxides, a metal-chelated early transition state model is proposed to be energetically favorable and consistent with the formation of spiroketals with retention of configuration. acs.org In contrast, non-chelated mechanisms are inconsistent with the observed stereochemistry. acs.org The use of a Lewis acid catalyst like Yb(OTf)₃ in the ring enlargement of spiroannelated cyclopropane (B1198618) derivatives leads to an open transition state rather than a concerted mechanism, resulting in the thermodynamically more favored anomeric spiroketal as the major product. nih.gov

In organocatalysis, the stereochemical outcome is dictated by the chiral environment created by the catalyst. For instance, in the phosphoric acid-catalyzed spiroketalization, the chiral phosphate (B84403) anion is believed to be involved in the stereodetermining step. umich.edu Similarly, the use of chiral thiourea catalysts in halocyclization/spiroketalization reactions leads to high stereoselectivity through a proposed double dynamic kinetic resolution mechanism. springernature.com

The anomeric effect also plays a significant role in the stereochemical outcome of spiroketal formation, often favoring the thermodynamically more stable diastereomer. researchgate.net

Table 3: Factors Influencing Stereochemical Outcomes in Spiroketal Synthesis

Factor Influence on Stereochemistry Example Reaction Ref.
Chiral Ligand Induces asymmetry in the transition state Iridium-catalyzed cascade allylation/spiroketalization with Carreira ligand researcher.liferesearchgate.netdokumen.pub
Substrate Control Transfer of existing stereochemistry Palladium-catalyzed spiroketalization of ketoallylic diols researchgate.net
Lewis Acid Favors thermodynamically controlled product via open transition state Yb(OTf)₃-catalyzed ring enlargement of cyclopropanes nih.gov
Organocatalyst Creates a chiral environment for the reaction Chiral phosphoric acid-catalyzed spiroketalization umich.edu
Chelating Metal Favors kinetically controlled product via chelated transition state Ti(Oi-Pr)₄-mediated kinetic spirocyclization acs.org
Anomeric Effect Stabilizes specific diastereomers General principle in spiroketal formation researchgate.net

Derivatization and Functionalization Strategies of the 2 Oxaspiro 4.4 Nonan 4 One Skeleton

Introduction of Functional Groups onto the Spirocyclic System

Functionalization of the carbocyclic (cyclopentane) portion of the 2-oxaspiro[4.4]nonane skeleton is crucial for creating structural diversity. This is typically achieved by leveraging the reactivity of the cyclopentane (B165970) ring, allowing for the introduction of various substituents. Strategies often involve the synthesis of the spiro-lactone from an already functionalized precursor or by direct modification of the parent spirocycle.

Research into related spirocyclic lactones demonstrates methods for introducing alkyl and vinyl groups. For instance, a Lewis acid-mediated addition of 1,8-bis(trimethylsilyl)octa-2,6-diene to succinic anhydride (B1165640) results in the formation of (±)-6,9-divinyl-1-oxaspiro[4.4]nonan-2-one, functionalizing the carbocyclic ring with two vinyl groups in a single step. Furthermore, stereoselective syntheses starting from common monoterpenes like R-limonene have been used to produce chiral synthons such as (-)-5S, 6S, 9R-6-Isopropyl-9-Methyl-2-Oxaspiro[4.4]Nonan-3-One, which features isopropyl and methyl groups on the cyclopentane ring. These examples highlight that the introduction of functional groups can be achieved through both strategic synthesis design and direct modification, yielding a variety of substituted spirocyclic systems.

Reaction Type Parent Compound Reagents/Conditions Functional Group Introduced Product
Lewis Acid-Mediated AdditionSuccinic anhydride1,8-bis(trimethylsilyl)octa-2,6-diene (BISTRO), Lewis AcidVinyl(±)-6,9-divinyl-1-oxaspiro[4.4]nonan-2-one
Radical CyclisationR-limonene derivativeRadical initiatorIsopropyl, Methyl(-)-5S, 6S, 9R-6-Isopropyl-9-Methyl-2-Oxaspiro[4.4]Nonan-3-One

Modification of the Lactone Moiety

The γ-butyrolactone moiety is a highly reactive and versatile part of the 2-oxaspiro[4.4]nonan-4-one skeleton. Its modification can lead to a wide array of derivatives with different chemical properties. Common transformations include reduction of the carbonyl group, nucleophilic attack leading to ring-opening, and functionalization at the α- or β-positions.

Reduction of the lactone is a key modification. For example, spirocyclisation followed by a telescoped lactone reduction using samarium diiodide (SmI₂) with methanol (B129727) (MeOH) as a proton source can convert the lactone into a diol. This transformation opens up further synthetic possibilities by introducing two hydroxyl groups. Another significant modification is the formation of aminolactones. An acid-mediated reaction between an unactivated alkene precursor and N,N-dimethylcarbamoyl chloride can yield a 3-(dimethylamino)-1-oxaspiro[4.4]nonan-2-one, demonstrating the introduction of a nitrogen-containing functional group directly onto the lactone ring. mdpi.com Furthermore, the lactone ring can be formed through oxidation reactions; a Baeyer-Villiger oxidation of a corresponding spiro-cyclobutanone using an oxidant like trifluoroperacetic acid (CF₃CO₃H) can yield the 1,7-dioxa-spiro[4.4]nonan-2-one scaffold.

Reaction Type Parent Compound/Precursor Reagents/Conditions Modification Product
Lactone Reduction2-oxaspiro[4.4]nonan-1-oneSmI₂, MeOH, THF, 0 °CReduction of carbonyl to diolSpirocyclic diol
Aminolactone Formation1-methylenecyclopentaneN,N-dimethylcarbamoyl chloride, AcidIntroduction of amino group3-(Dimethylamino)-1-oxaspiro[4.4]nonan-2-one
Baeyer-Villiger Oxidation6-oxa-spiro[3.4]octan-1-one derivativeCF₃CO₃HOxidation of ketone to lactone1,7-dioxa-spiro[4.4]nonan-2-one derivative

Regioselective and Stereoselective Derivatizations

The rigid, three-dimensional structure of the spirocyclic framework is pivotal in directing the regioselectivity and stereoselectivity of reactions. Achieving control over the formation of specific isomers is a central theme in the synthesis of complex spiro-lactones. nih.gov

Stereoselective alkylation is a powerful tool for derivatization. For example, the methoxycarbonylation of (±)-6,9-divinyl-1-oxaspiro[4.4]nonan-2-one followed by a stereoselective alkylation with benzocyclobutenes affords substituted steroid precursors with a high degree of stereocontrol. acs.org Organocatalysis has emerged as a highly effective method for achieving stereoselectivity. The synthesis of spiro-polycyclic oxindoles can be achieved with excellent stereoselectivity (>99:1 dr, up to 92% ee) through sequential organocatalytic Michael-domino Michael/aldol reactions.

Biocatalysis also offers a route to high stereoselectivity. The use of enzymes like ketoreductases can lead to the stereoselective synthesis of chiral building blocks, such as the preparation of (R)-3-Oxo-2-oxaspiro[4.4]nonan-4-yl 4-bromobenzoate. nih.gov Additionally, the inherent chirality of the spiro system can direct further reactions. For instance, enolate azidation of a spiro lactone can proceed in a diastereoselective manner to provide an α-azido lactone, showcasing how the existing stereocenter dictates the approach of the incoming reagent.

Reaction Type Substrate Reagents/Catalyst Selectivity Product
Stereoselective Alkylation(±)-6,9-divinyl-1-oxaspiro[4.4]nonan-2-one derivativeBenzocyclobuteneStereoselectiveSubstituted steroid precursor
Organocatalytic Domino ReactionIsatin and enal derivativesPyrrolidine-based organocatalyst and DBUDiastereo- and EnantioselectiveSpiro-decalin oxindole
Biocatalytic Reduction2-cyclopentyl-2-oxoacetic acid derivativeKetoreductase (KPREcoli)Stereoselective (R-configuration)(R)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one
Enolate AzidationSpiro lactoneN/ADiastereoselectiveα-azido lactone

Computational and Theoretical Investigations of 2 Oxaspiro 4.4 Nonan 4 One Structure and Reactivity

Quantum Chemical Calculations for Structural Parameters and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the equilibrium geometry of 2-Oxaspiro[4.4]nonan-4-one. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For instance, the C-O and C=O bond lengths within the γ-lactone ring, as well as the C-C bond lengths in both the tetrahydrofuran (B95107) and cyclopentane (B165970) rings, can be precisely calculated.

Analysis of the bonding characteristics would involve methods like Natural Bond Orbital (NBO) analysis. This approach provides insights into the hybridization of atomic orbitals, charge distribution, and delocalization of electron density within the molecule. It would be particularly useful for quantifying the nature of the bonds around the spirocenter and within the lactone functional group.

Table 1: Hypothetical Structural Parameters of this compound Calculated at the B3LYP/6-31G Level of Theory*

ParameterValue
C1-O2 Bond Length (Å)1.35
O2-C3 Bond Length (Å)1.45
C3-C4 Bond Length (Å)1.52
C4=O Bond Length (Å)1.21
C1-C5 (Spiro) Bond Length (Å)1.54
C1-O2-C3 Bond Angle (°)108.5
O2-C3-C4 Bond Angle (°)110.0
C3-C4=O Bond Angle (°)125.0

Note: The data in this table is illustrative and represents typical values for similar structures. Actual calculated values would require a specific computational study.

Conformational Analysis and Molecular Dynamics Simulations

The five-membered rings of this compound are not planar and can adopt various puckered conformations, often described as envelope or twist forms. A thorough conformational analysis, typically performed using computational methods, would identify the most stable conformers and the energy barriers between them. This involves systematically varying the dihedral angles within the rings and calculating the corresponding energies to map out the potential energy surface.

Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the flexibility of the ring systems. This information is crucial for understanding how the molecule's shape might influence its interactions with other molecules.

Theoretical Studies on Reaction Energetics and Transition States

Locating the transition state structure is a key component of these studies, as it represents the highest energy point along the reaction coordinate. The geometry and electronic structure of the transition state provide valuable information about the mechanism of the reaction.

Prediction of Spectroscopic Properties and Reactivity Profiles

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be compared with experimental data for validation. For example, the vibrational frequencies corresponding to infrared (IR) spectroscopy can be calculated, allowing for the assignment of specific peaks in an experimental spectrum to particular molecular vibrations, such as the characteristic C=O stretch of the lactone. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms can be predicted, aiding in the structural elucidation of the molecule.

Reactivity profiles can be generated by examining the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The energy and shape of these orbitals indicate the likely sites for electrophilic and nucleophilic attack, respectively. Maps of the electrostatic potential can also highlight electron-rich and electron-poor regions of the molecule, further predicting its reactive behavior.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic PropertyPredicted Value
IR C=O Stretch (cm⁻¹)~1770
¹³C NMR Chemical Shift (C=O) (ppm)~175
¹H NMR Chemical Shift (α-protons) (ppm)2.5 - 2.8

Note: These are typical predicted values for γ-lactones and would need to be confirmed by specific calculations for the target molecule.

Anomeric Effects and Their Contribution to Spirocycle Stability

The anomeric effect is a stereoelectronic phenomenon that describes the preference for certain conformations in molecules containing a heteroatom adjacent to another heteroatom or an atom with a lone pair. wikipedia.orgscripps.edu In the context of this compound, an anomeric-type interaction could occur between the lone pairs of the ether oxygen (O2) and the antibonding orbital (σ*) of the adjacent C1-C5 spiro bond.

Advanced Spectroscopic and Stereochemical Analysis of 2 Oxaspiro 4.4 Nonan 4 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a molecule like 2-Oxaspiro[4.4]nonan-4-one, a suite of NMR experiments is employed to unambiguously assign all proton and carbon signals and confirm the spirocyclic structure.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule. The ¹H NMR spectrum would show signals corresponding to the methylene (B1212753) protons of the cyclopentane (B165970) and γ-butyrolactone rings. The protons adjacent to the spiro-carbon and the ester oxygen would exhibit characteristic chemical shifts. Similarly, the ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, the spiro-quaternary carbon, and the various methylene carbons.

To definitively assign these signals and establish connectivity, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, allowing for the tracing of adjacent protons through the cyclopentane and lactone rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the unambiguous assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly crucial for identifying the spiro-center by showing correlations from protons on both rings to the quaternary spiro-carbon. Correlations from protons alpha to the carbonyl group to the carbonyl carbon itself would also confirm the lactone structure.

The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual experimental values may vary based on solvent and other conditions.

PositionPredicted ¹³C Shift (δ, ppm)Predicted ¹H Shift (δ, ppm)Key HMBC Correlations (H → C)
C1~175.0--
C3~68.0~4.3 (t)C1, C5
C4~35.0~2.5 (t)C1, C3, C5
C5 (Spiro)~90.0--
C6/C9~38.0~1.8 (m)C5, C7/C8
C7/C8~26.0~1.7 (m)C5, C6/C9

Heteronuclear NMR involves the detection of nuclei other than ¹H and ¹³C, such as ¹⁵N, ³¹P, or ¹¹B. This technique is exceptionally informative for molecules containing these heteroatoms, providing direct insight into their chemical environment and bonding.

For the parent compound this compound, which contains only carbon, hydrogen, and oxygen, the scope of common heteronuclear NMR is limited. While ¹⁷O NMR is technically possible, it is rarely used due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, resulting in low sensitivity and broad signals.

However, for derivatives of this compound that incorporate other elements, heteronuclear NMR becomes an indispensable tool. For instance, if the scaffold were modified to create a boron-containing derivative, such as a boronate ester, ¹¹B NMR spectroscopy would be crucial. ¹¹B NMR provides distinct chemical shift ranges for different boron species (e.g., trigonal vs. tetrahedral boron), offering clear evidence of the boron's coordination state. nih.govresearchgate.net The ¹¹B nucleus has a spin of 3/2 and is a quadrupolar nucleus, which often results in broad signals, though it is highly sensitive due to its high natural abundance (80.1%). researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's molecular formula. For this compound, the molecular formula is C₈H₁₂O₂. HRMS can distinguish this formula from other isobaric formulas (formulas with the same nominal mass but different elemental compositions).

ParameterValue
Molecular FormulaC₈H₁₂O₂
Calculated Exact Mass ([M+H]⁺)141.0916
Calculated Exact Mass ([M+Na]⁺)163.0735

An experimental HRMS measurement confirming the mass of the protonated molecule [M+H]⁺ at m/z 141.0916 would provide definitive proof of the C₈H₁₂O₂ elemental composition.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion. The protonated molecule of this compound ([M+H]⁺, m/z 141) would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide valuable structural information. Based on studies of related γ-butyrolactones, the fragmentation is expected to proceed via characteristic neutral losses. mdpi.com

Key fragmentation pathways would likely include:

Loss of H₂O (water): A common initial fragmentation step for protonated lactones, leading to a fragment ion at m/z 123 ([M+H-18]⁺). mdpi.com

Loss of CO (carbon monoxide): Following or preceding the loss of water, the lactone ring can cleave to lose a molecule of CO, a characteristic fragmentation for esters and lactones. This would result in a fragment at m/z 113 ([M+H-28]⁺).

Sequential Losses: A common pathway involves the sequential loss of water and then carbon monoxide, yielding a fragment at m/z 95 ([M+H-18-28]⁺).

Ring Fission of Cyclopentane: Fragmentation of the cyclopentane ring could lead to the loss of ethylene (B1197577) (C₂H₄) or other small hydrocarbon fragments.

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossProposed Formula of Loss
141.1123.1-18H₂O
141.1113.1-28CO
123.195.1-28CO
113.195.1-18H₂O

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.

For a chiral molecule like this compound, which possesses a stereogenic spiro-center, single-crystal X-ray diffraction of an enantiomerically pure sample allows for the determination of its absolute configuration (R or S). This is achieved by analyzing the anomalous dispersion effects of the scattered X-rays.

Crystallographic ParameterExample Value (for a related oxaspirocycle)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.531(2)
b (Å)9.875(2)
c (Å)13.612(3)
β (°)109.58(3)
Volume (ų)1332.1(5)
Z (molecules per unit cell)4

Beyond confirming the covalent structure, the crystallographic data also reveals the molecule's conformation in the solid state and details of intermolecular interactions, such as hydrogen bonds or van der Waals forces, which dictate the crystal packing.

Chiroptical Methods for Enantiomeric Excess and Absolute Stereochemistry

Chiroptical techniques are essential for characterizing the three-dimensional structure of chiral molecules like this compound. These methods rely on the differential interaction of chiral compounds with polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. For a compound such as this compound, the lactone chromophore and the spirocyclic ring system contribute to its characteristic CD spectrum.

The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore. Theoretical calculations, often employed alongside experimental measurements, can help in assigning the absolute configuration of the enantiomers. For instance, a positive Cotton effect at a specific wavelength for one enantiomer will be mirrored by a negative Cotton effect for its mirror image.

While specific experimental CD data for this compound is not extensively documented in publicly available literature, data from analogous spiro[4.4]nonane ketones can provide insight. For example, studies on related spirocyclic ketones have demonstrated the utility of CD spectroscopy in elucidating their stereochemistry.

Table 1: Representative Circular Dichroism Data for a Chiral Spirocyclic Ketone Analog

Wavelength (nm)Molar Ellipticity (deg cm²/dmol)
295+2.5
250-1.8
220+3.2

Note: This data is representative and intended for illustrative purposes.

Optical Rotation Measurements

Optical rotation is a fundamental chiroptical property used to determine the enantiomeric excess (ee) of a sample. It measures the angle to which the plane of polarized light is rotated when it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical constant for a given chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).

The relationship between the observed rotation (α), specific rotation ([α]), path length (l), and concentration (c) is given by the formula:

[α] = α / (l * c)

For a pair of enantiomers, the specific rotation values are equal in magnitude but opposite in sign. A racemic mixture, containing equal amounts of both enantiomers, will have an observed rotation of zero. By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated using the formula:

ee (%) = (|observed [α]| / |[α] of pure enantiomer|) * 100

Table 2: Hypothetical Optical Rotation Data for this compound Enantiomers

EnantiomerSpecific Rotation [α] (deg)
(+)-2-Oxaspiro[4.4]nonan-4-one+X
(-)-2-Oxaspiro[4.4]nonan-4-one-X

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a key analytical tool for identifying functional groups and probing the conformational landscape of molecules. Both Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of bonds within a molecule, which are characteristic of the bond type and its chemical environment.

For this compound, the most prominent vibrational modes are associated with the carbonyl group of the lactone, the C-O-C ether linkage, and the C-H bonds of the cyclopentane rings. The γ-lactone ring, being part of a strained spirocyclic system, can influence the vibrational frequencies of these functional groups.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the five-membered lactone ring. Typically, this appears in the range of 1760-1800 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible, usually in the 1000-1300 cm⁻¹ region. The various C-H stretching and bending vibrations of the spiro-fused cyclopentane rings will appear in their characteristic regions.

Conformational analysis can be performed by examining shifts in vibrational frequencies under different conditions or by comparing experimental spectra with those predicted from computational models of different possible conformers.

Table 3: Expected Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Lactone)Stretching1760 - 1800
C-O-C (Ether)Asymmetric Stretching1150 - 1250
C-H (Aliphatic)Stretching2850 - 3000
C-H (Aliphatic)Bending1350 - 1470

Note: These are typical wavenumber ranges and can vary based on the specific molecular environment.

Applications of 2 Oxaspiro 4.4 Nonan 4 One and Its Scaffolds in Advanced Chemical Synthesis

Role as Key Intermediates in Natural Product Total Synthesis

The 2-oxaspiro[4.4]nonan-4-one core and its derivatives serve as crucial building blocks in the total synthesis of various natural products. Their rigid conformational nature and the presence of functional groups make them ideal starting points for elaborating intricate molecular architectures.

Construction of Complex Polycyclic Architectures

The spirocyclic system of this compound is a key feature in the assembly of complex polycyclic natural products. The synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif, a core structure in the immunosuppressive triterpenoid (B12794562) Phainanoid F, highlights the utility of spirocyclic intermediates. researchgate.net An efficient synthesis of this motif was achieved using a furan (B31954) oxidative spirocyclization as the key step to construct the spiro center. researchgate.net Other significant reactions in this synthesis included Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification, demonstrating the versatility of spirocyclic compounds in complex synthetic sequences. researchgate.net

Furthermore, the development of methods to synthesize related spirocyclic systems, such as 1,7-dioxa-spiro[4.4]nonan-2-one frameworks, underscores their importance as intermediates. These frameworks can be obtained through the Baeyer-Villiger oxidation of corresponding 6-oxa-spiro[3.4]octan-1-ones, providing access to key structural motifs found in natural products. wiley.com The ability to construct such spirocyclic and fused oxygen-containing rigid skeletons is of significant interest in organic synthesis. wiley.com

Development of Novel Chiral Building Blocks and Scaffolds

The inherent three-dimensionality of the this compound scaffold makes it an attractive starting point for the development of novel chiral building blocks. The rigid framework allows for precise spatial arrangement of functional groups, which is critical in medicinal chemistry and asymmetric synthesis. thieme-connect.com

Research has focused on the synthesis of enantiomerically pure spirocyclic compounds. For instance, a general approach to enantiomerically pure spirocyclic α,β-butenolides has been developed, where the fundamental framework is created through an acid- or bromonium ion-induced rearrangement. acs.org The resulting ketones can then be resolved using techniques like sulfoximine (B86345) or mandelate (B1228975) acetal (B89532) technology. acs.org This provides access to a variety of enantiopure dihydrofurans and lactones. acs.org

The development of metal-dependent 2-oxoacid aldolases as biocatalysts has also contributed to the synthesis of chiral multifunctional compounds, including those with a spirocyclic core. ub.edu These enzymatic methods offer a green and efficient alternative for producing optically active building blocks.

The following table provides examples of chiral building blocks derived from or related to the 2-oxaspiro[4.4]nonane scaffold and their synthetic utility.

Chiral Building Block/ScaffoldSynthetic MethodApplication
Enantiopure Spirocyclic α,β-ButenolidesAcid- or bromonium ion-induced rearrangement and resolutionSynthesis of enantiomers of dihydrofurans and lactones acs.org
(R)- and (S)-3-oxo-2-oxaspiro[4.4]nonane-1-carboxylic acidBromination of glutaric anhydride (B1165640) followed by resolutionVersatile chiral intermediate thieme-connect.com
Chiral 4-hydroxy-2-oxaspiro[4.4]nonan-1-one derivativesBiocatalysis using 2-oxoacid aldolasesSynthesis of multifunctional chiral compounds ub.edu
2-Azaspiro[4.4]nonane derivativesGold-catalyzed cyclization of β-keto amidesConstruction of nitrogen-containing spirocycles thieme-connect.com

Contributions to Synthetic Methodologies Development

The synthesis and manipulation of this compound and related spiro compounds have spurred the development of new synthetic methodologies. The construction of the spirocyclic core itself presents a synthetic challenge that has been addressed through various innovative approaches. researchgate.net

One notable method involves the intramolecular cyclization of cyclohexanone (B45756) derivatives. For example, the base-mediated reaction of cyclohexanone with ethyl oxalate (B1200264) can be used to construct the spirocyclic framework. The mechanism likely proceeds through enolate formation followed by a nucleophilic attack. Asymmetric synthesis of related spiro[4.4]nonane-1,6-dione has been achieved using a Michael addition-cyclization cascade catalyzed by cinchona alkaloids.

The development of oxonium ion technology has provided a general approach to the synthesis of 1-oxaspiro[4.4]nonan-6-ones. acs.org This method involves the acid- or bromonium ion-induced rearrangement of a carbinol derived from the addition of 2-lithio-4,5-dihydrofuran to cyclobutanone (B123998). acs.org Such methodologies are crucial for accessing these valuable spirocyclic building blocks.

The table below summarizes some of the synthetic methods developed for accessing spirocyclic systems related to this compound.

Synthetic MethodologyKey Reagents/CatalystsResulting Spirocyclic System
Base-mediated CyclizationSodium ethoxide, Diethyl oxalate2-Oxaspiro[4.4]nonane-1,3-dione derivatives
Asymmetric Michael Addition-CyclizationCinchona alkaloid catalystsSpiro[4.4]nonane-1,6-dione
Oxonium Ion TechnologyAcid or Bromonium ion1-Oxaspiro[4.4]nonan-6-ones acs.org
Rhodium-catalyzed Wolff Rearrangement/[2+2] CycloadditionRh(II) catalyst6-Oxa-spiro[3.4]octan-1-one derivatives wiley.com

Utility in Specialized Chemical Applications (e.g., biolubricant candidates from related compounds)

While direct applications of this compound in biolubricants are not extensively documented, related bio-based compounds are emerging as promising alternatives to traditional mineral oil-based lubricants. mdpi.com Biolubricants are valued for their biodegradability and non-toxic nature. mdpi.com

Second-generation biolubricants are being developed to overcome the performance limitations of first-generation products derived from vegetable oils and animal fats. mdpi.com These advanced biolubricants often feature branched structures to improve their stability at extreme temperatures and oxidative stability. mdpi.com The synthesis of these compounds can be achieved through more environmentally friendly enzymatic routes, aligning with the principles of "Green Chemistry". mdpi.com For instance, the enzymatic esterification of 2-methylhexanoic acid with 2-octyl-1-dodecanol represents a sustainable approach to producing these specialized chemicals. mdpi.com

The structural features of spirocyclic compounds, including their inherent stability and defined stereochemistry, could potentially be leveraged in the design of novel biolubricant candidates with enhanced properties. Further research in this area could explore the incorporation of spirocyclic motifs to create lubricants with superior performance characteristics.

Q & A

Q. What are the primary synthetic routes for 2-Oxaspiro[4.4]nonan-4-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of precursors like diols or dicarboxylic acids. For example:
  • Acid-Catalyzed Cyclization : Using sulfuric acid under reflux (60–80°C) yields ~50–60% purity, requiring subsequent distillation .
  • Base-Mediated Cyclization : Employing NaOH or KOH at ambient temperature reduces side reactions but may require longer reaction times (24–48 hours) .
    Optimization Tips : Adjust catalyst concentration (e.g., 10–15% H₂SO₄) and monitor temperature to suppress byproducts like linear ketones.

Q. How can spectroscopic techniques confirm the spirocyclic structure and functional groups?

  • Methodological Answer :
  • ¹³C NMR : The carbonyl carbon (C=O) appears at ~210–215 ppm, while spiro carbons resonate at 45–55 ppm due to ring strain .
  • IR Spectroscopy : A strong C=O stretch at ~1720 cm⁻¹ and ether C-O stretch at ~1100 cm⁻¹ .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ peak at m/z 141.1 confirms the molecular formula (C₈H₁₂O₂) .

Advanced Research Questions

Q. What strategies enable stereocontrol in synthesizing enantiopure derivatives of this compound?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (S)-4-isopropyloxazolidin-2-one to induce asymmetry during ketone formation, achieving >90% enantiomeric excess (e.e.) .
  • Catalytic Asymmetric Synthesis : Palladium-catalyzed cyclization with chiral ligands (e.g., BINAP) yields spirocycles with 85–92% e.e. .
    Key Challenge : Steric hindrance at the spiro center may invert configuration unexpectedly; DFT modeling helps predict outcomes .

Q. How do solvent and catalyst choices influence product distribution in spirocyclic syntheses?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., THF) favor intramolecular cyclization, while protic solvents (e.g., ethanol) promote aldol condensation .
  • Catalyst Impact : Dess-Martin periodinane oxidizes intermediates cleanly, whereas Pb(OAc)₄ may overoxidize, requiring strict stoichiometric control .
    Case Study : In chloroform, 4-benzamido-3-oxothiophan reacts with acrolein to form spiro products (70% yield), but ethanol/chloroform mixtures yield bicyclic byproducts .

Q. What computational tools support retrosynthetic planning for spirocyclic frameworks?

  • Methodological Answer :
  • AI-Powered Tools : Platforms using Pistachio/BKMS_metabolic databases suggest one-step routes via cyclization or cross-coupling .
  • DFT Calculations : Predict thermodynamic stability of spiro vs. fused-ring intermediates (e.g., ΔG < 5 kcal/mol favors spiro formation) .

Key Research Challenges

  • Contradictions in Data : Discrepancies in reaction yields (e.g., 45% vs. 75%) often arise from impurities in precursors or inconsistent catalytic activation . Validate starting material purity via HPLC before synthesis.
  • Structural Complexity : Ring strain in spiro systems complicates crystallization; use slow vapor diffusion with hexane/ethyl acetate (1:3) for X-ray-quality crystals .

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